molecular formula C17H21N3OS B2955012 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1234878-77-3

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2955012
CAS No.: 1234878-77-3
M. Wt: 315.44
InChI Key: BOZIWFMKPOCDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and thiophene groups. Common synthetic routes include:

  • Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as an amine or thiol.

  • Reduction reactions: Reduction of intermediates to form the desired compound.

  • Coupling reactions: These reactions involve the joining of two or more fragments to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene group to its corresponding sulfoxide or sulfone.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution: Replacement of functional groups on the piperidine or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted piperidine and pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The thiophene group, in particular, plays a crucial role in its biological activity.

Comparison with Similar Compounds

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)ethanamine: Similar structure but with an ethanamine group instead of acetamide.

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)propanamide: Similar structure but with a propanamide group instead of acetamide.

These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(12-15-4-3-11-22-15)19-13-14-6-9-20(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZIWFMKPOCDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.